molecular formula C13H11NO7S2 B14365416 2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid CAS No. 90352-53-7

2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid

Cat. No.: B14365416
CAS No.: 90352-53-7
M. Wt: 357.4 g/mol
InChI Key: SRBSAXVHGWTLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of two sulfonic acid groups and a nitrobenzene moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid typically involves multiple steps, including nitration, sulfonation, and methylation reactions. The process begins with the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonic acid groups. The final step involves the methylation of the benzene ring to introduce the methyl group.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach allows for the efficient and scalable production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like sulfuric acid, nitric acid, and halogens.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amino-substituted compounds, and various substituted benzene derivatives.

Scientific Research Applications

2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonic acid groups into aromatic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide bonds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid involves its ability to undergo electrophilic aromatic substitution reactions. The sulfonic acid groups and nitro group influence the reactivity of the benzene ring, making it more susceptible to attack by electrophiles. The compound can also form stable sulfonamide bonds with proteins and enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonic acid group.

    5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Contains a benzoyl group and a methoxy group, making it structurally similar but with different functional groups.

Uniqueness

2-Methyl-5-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonic acid is unique due to the presence of both sulfonic acid groups and a nitrobenzene moiety, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable reagent in organic synthesis and a potential candidate for pharmaceutical development.

Properties

CAS No.

90352-53-7

Molecular Formula

C13H11NO7S2

Molecular Weight

357.4 g/mol

IUPAC Name

2-methyl-5-(4-nitrophenyl)sulfonylbenzenesulfonic acid

InChI

InChI=1S/C13H11NO7S2/c1-9-2-5-12(8-13(9)23(19,20)21)22(17,18)11-6-3-10(4-7-11)14(15)16/h2-8H,1H3,(H,19,20,21)

InChI Key

SRBSAXVHGWTLBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.